molecular formula C9H12OS B1586424 2-(Trimethylacetyl)thiophene CAS No. 20409-48-7

2-(Trimethylacetyl)thiophene

Cat. No.: B1586424
CAS No.: 20409-48-7
M. Wt: 168.26 g/mol
InChI Key: PMUOKYKJIKZPIR-UHFFFAOYSA-N
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Description

2-(Trimethylacetyl)thiophene is an organic compound with the molecular formula C9H12OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a trimethylacetyl group attached to the second position of the thiophene ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylacetyl)thiophene typically involves the acylation of thiophene. One common method is the Friedel-Crafts acylation reaction, where thiophene reacts with trimethylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylacetyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

2-(Trimethylacetyl)thiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylacetyl)thiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. For example, thiophene derivatives are known to inhibit cyclooxygenase and lipoxygenase enzymes, which play a role in inflammation. The presence of the trimethylacetyl group can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

    2-Acetylthiophene: Similar structure but with an acetyl group instead of a trimethylacetyl group.

    2-Propionylthiophene: Contains a propionyl group attached to the thiophene ring.

    2-Butyrylthiophene: Features a butyryl group in place of the trimethylacetyl group.

Uniqueness: 2-(Trimethylacetyl)thiophene is unique due to the presence of the bulky trimethylacetyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and specificity in various chemical and biological applications.

Biological Activity

2-(Trimethylacetyl)thiophene is a thiophene derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C10H12OS
  • CAS Number : 20409-48-7

This structure comprises a thiophene ring substituted with a trimethylacetyl group, which influences its biological activity.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study conducted by Dong et al. highlighted the herbicidal effects of related thiophene compounds against various plant species, suggesting a mechanism that may involve the inhibition of protein expression related to energy production and metabolism in target organisms .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismActivity (IC50 μM)
This compoundStaphylococcus aureus30.5
TerthiopheneArabidopsis thaliana24.57
TerthiopheneDigitaria sanguinalis58.20

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A comparative study indicated that thiophene derivatives could inhibit fungal pathogens effectively, with some derivatives demonstrating lower minimum inhibitory concentrations (MICs) than conventional antifungal agents .

Case Study: Antifungal Efficacy
A case study involving the use of this compound against Candida albicans demonstrated a notable reduction in fungal growth at concentrations as low as 15 μM, indicating its potential as an antifungal agent .

Anticancer Activity

Emerging evidence suggests that thiophene derivatives possess anticancer properties. A study explored the cytotoxic effects of several thiophene compounds on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 18 μM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast)18
TerthiopheneHeLa (Cervical)22
TerthiopheneA549 (Lung)30

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes in target organisms. The trimethylacetyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Proposed Mechanisms:

  • Inhibition of Protein Synthesis : Similar to other thiophenes, it may disrupt protein synthesis pathways in bacteria and fungi.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Properties

IUPAC Name

2,2-dimethyl-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUOKYKJIKZPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380315
Record name 2-(trimethylacetyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20409-48-7
Record name 2-(trimethylacetyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylacetyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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